molecular formula C18H24N6O4 B2769064 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 674305-82-9

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2769064
CAS RN: 674305-82-9
M. Wt: 388.428
InChI Key: HIFNGVPGJMQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has been shown to selectively inhibit the activity of the extracellular signal-regulated kinase (ERK) pathway, which is a key signaling pathway involved in the growth and survival of cancer cells.

Scientific Research Applications

Antibacterial Activity

The rapid development of bacterial resistance to known antibiotics necessitates the discovery of novel antibacterial agents. Researchers have explored compounds with previously unknown mechanisms of action. One such target is tRNA (Guanine37-N1)-methyltransferase (TrmD) . The compound , synthesized from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid , serves as a pivotal intermediate. By constructing heterocyclic hybrids that combine thienopyrimidine and benzimidazole moieties, scientists have developed a series of S-alkyl benzimidazole-thienopyrimidines . Among these, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide stands out for its high affinity to TrmD isolated from Pseudomonas aeruginosa. These compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .

Anticancer Potential

In 2022, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors . These compounds were tested against various PI3K isoforms (α, β, and γ) and assessed for their anticancer activity against NCI 60 cell lines. The results highlight their potential as promising agents in cancer therapy .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-4-27-14-7-5-13(6-8-14)20-17-15(24(25)26)16(19)21-18(22-17)23-9-11(2)28-12(3)10-23/h5-8,11-12H,4,9-10H2,1-3H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFNGVPGJMQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

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